molecular formula C10H18N2O2 B1518811 Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1041026-70-3

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No. B1518811
CAS RN: 1041026-70-3
M. Wt: 198.26 g/mol
InChI Key: KVOUHLVOTMOJBS-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C10H18N2O2 . It is also known by other synonyms such as 2,6-Diazaspiro[3.3]heptane-2-carboxylic Acid tert-Butyl Ester, 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptane, and 2-Boc-2,6-diazaspiro[3.3]heptane .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate consists of a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The compound has a molecular weight of 198.27 .


Physical And Chemical Properties Analysis

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a solid at 20 degrees Celsius . The compound is sensitive to air, heat, and moisture, and should be stored under inert gas at a temperature below 0°C . It is soluble in methanol .

Scientific Research Applications

Building Blocks for Bioisosteric Replacement in Medicinal Chemistry

This compound is used as a building block in the field of medicinal chemistry . It’s particularly useful for bioisosteric replacement, a technique used to create new drug molecules with similar biological properties but different chemical structures .

Small Ring Building Blocks for Medicinal Chemistry

“Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate” is a small ring building block used in medicinal chemistry . Small ring structures are often used in drug design due to their conformational rigidity and ability to mimic a variety of functional groups .

Synthesis of GPR119 Modulators

This compound has been reported in the synthesis of GPR119 modulators . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism, making it a potential target for the treatment of type 2 diabetes and obesity .

Synthesis of 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

“Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate” is used in the synthesis of "tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate" . This compound is a synthetic intermediate used in various chemical reactions .

Nitrogen-containing Spirocyclic Compound

From a structural perspective, “Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate” is a nitrogen-containing spirocyclic compound . Spirocyclic compounds are widely used in pharmaceuticals due to their unique three-dimensional structures .

Frequent Molecular Building Block in Drug Discovery

In recent years, this compound has become one of the most frequently used molecular building blocks in drug discovery . It has attracted widespread attention from pharmaceutical companies and academia .

Safety And Hazards

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is considered air-sensitive, hygroscopic, and heat-sensitive . It’s important to handle this compound with care and use appropriate safety measures. More detailed safety information should be available in the compound’s Safety Data Sheet (SDS) .

properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOUHLVOTMOJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653971
Record name tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

CAS RN

1041026-70-3
Record name 1,1-Dimethylethyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041026-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask containing 6-(1-phenyl-ethyl)-2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester (200 mg, 0.66 mmol), ammonium formate (4.22 g, 67 mmol), 10% palladium on carbon (40 mg) and methanol (10 mL) was evacuated and filled with argon. The resulting mixture was stirred at 65° C. for 3 hours, then filtered and concentrated in vacuo to afford 2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester (130 mg, 99%) as a brown viscous oil which was used for the next step without further purification.
Name
6-(1-phenyl-ethyl)-2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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